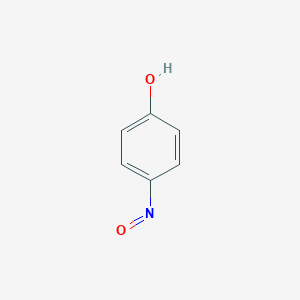
Eisen(II)-Phthalocyanin
Übersicht
Beschreibung
Phthalocyanine Iron(II) (FePc) is a type of metallophthalocyanine that has garnered interest due to its potential applications in various fields such as catalysis, materials science, and electrochemistry. The unique properties of FePc, including its electronic structure and magnetic behavior, make it a subject of extensive research.
Synthesis Analysis
The synthesis of FePc and its derivatives can be achieved through various methods. One approach involves the heating of phthalonitrile (PN) with iron powders, a process known as the PN method, which yields FePc at moderate temperatures and yields . Another synthesis method includes the preparation of iron and cobalt phthalocyanines with specific substituents, which exhibit unusual absorption spectra and catalytic behaviors . Additionally, a soluble iron(II)-phthalocyanine has been synthesized and used as an effective catalyst in intramolecular C(sp3)-H bond amination .
Molecular Structure Analysis
The molecular structure of FePc has been probed using various spectroscopic methods and single-crystal X-ray diffraction. For instance, a trinuclear iron(II) complex involving isocyanoferrocene and iron(II) phthalocyanine motifs has been characterized, revealing insights into its electronic properties and redox behavior . The structure of FePc anions in ionic compounds has also been analyzed, showing intense bands in the visible-NIR range and specific EPR signals indicating a low spin state .
Chemical Reactions Analysis
FePc is involved in several chemical reactions, particularly as a catalyst. It has been used in the oxygen reduction reaction (ORR) in both alkaline media and with enhanced performance due to coordination-induced electronic localization . Furthermore, FePc has been utilized in the highly selective oxidation of benzyl alcohol, demonstrating excellent activity and high conversion under mild conditions10.
Physical and Chemical Properties Analysis
The physical and chemical properties of FePc are diverse and complex. Its magnetic properties have been extensively studied, revealing that iron atoms in FePc are magnetically coupled into ferromagnetic chains with weak antiferromagnetic interchain coupling . The magnetic susceptibility of FePc iron (II) between certain temperature ranges indicates an orbital singlet ground state with a real spin triplet state . In terms of catalytic behavior, FePc derivatives have shown 4-electron reduction capability in the electroreduction of oxygen across various pH values .
Wissenschaftliche Forschungsanwendungen
Katalyse
Eisen(II)-Phthalocyanin dient als Katalysator in verschiedenen chemischen Reaktionen. Es wurde in oxidativen Reaktionen eingesetzt, bei denen es den Elektronentransfer erleichtert und die Reaktionsgeschwindigkeit erhöht. Beispielsweise katalysiert es die Oxidation von Substraten unter Verwendung verschiedener Sauerstoffquellen wie Wasserstoffperoxid und molekularem Sauerstoff .
Organische Elektrolumineszenz
Diese Verbindung wird wegen ihres Potenzials in der organischen Elektrolumineszenz untersucht. Es wird für den Einsatz in organischen Solarzellen erforscht, wo es eine Rolle bei der Umwandlung von Licht in Strom mit hoher Effizienz spielen könnte .
Biomedizinische Sensorik
This compound wird aufgrund seiner elektrochemischen Eigenschaften als Biosensor erforscht. Es kann das Vorhandensein verschiedener biologischer Moleküle nachweisen, was in der medizinischen Diagnostik und Forschung von entscheidender Bedeutung ist .
Anzeigetechnologie
Die elektrolumineszierenden Eigenschaften der Verbindung machen sie für Anzeigegeräte wie OLEDs (Organic Light Emitting Diodes) und E-Paper geeignet. Ihre Verwendung in diesen Technologien könnte zu lebendigeren Displays und geringerem Energieverbrauch führen .
Intramolekulare C(sp3)–H-Aminierung
In der organischen Chemie katalysiert this compound die Aminierung von C(sp3)–H-Bindungen. Diese Reaktion ist bedeutsam für die Synthese stickstoffhaltiger Verbindungen, die in Pharmazeutika und Agrochemikalien weit verbreitet sind .
Materialchemie
Die Verbindung ist ein Baustein in der Materialchemie. Sie trägt zur Entwicklung neuer Materialien mit wünschenswerten Eigenschaften für die Elektronik und andere Anwendungen bei .
Photodynamische Therapie
Aufgrund seiner einzigartigen optischen Eigenschaften wird this compound als Photosensibilisator in der photodynamischen Therapie untersucht, einer Behandlungsmethode, die Licht verwendet, um ein Medikament zu aktivieren, das dann Krebszellen abtötet .
Sanierung der Umwelt
Schließlich werden seine katalytischen Eigenschaften für die Sanierung der Umwelt untersucht. Es könnte möglicherweise verwendet werden, um Schadstoffe abzubauen und zur Reinigung von Wasser und Luft beizutragen .
Wirkmechanismus
Target of Action
Iron(II) phthalocyanine (FePc) primarily targets the oxygen reduction reaction (ORR) . This reaction is crucial for the energy efficiency of fuel cells and metal-air batteries . FePc is also known to catalyze intramolecular C(sp3)–H bond amination with alkyl azides .
Mode of Action
FePc interacts with its targets through its unique FeN4 active site . The FeN4 site usually exhibits poor O2 adsorption and activation due to its plane-symmetric structure . An axial fe–o coordination strategy can improve its o2 adsorption, activation, and thus the orr performance . The Fe–O coordination evokes electronic localization among the axial direction of O–FeN4 sites to enhance O2 adsorption and activation .
Biochemical Pathways
The primary biochemical pathway affected by FePc is the oxygen reduction reaction (ORR) . This reaction directly determines the energy efficiency of fuel cells and metal-air batteries . FePc enhances the ORR by improving O2 adsorption and activation .
Pharmacokinetics
Without axial ligands, FePc aggregates leading to solids of low solubility . A soluble iron(ii)-phthalocyanine derivative with bulky substituents can prevent aggregation and improve solubility .
Result of Action
The primary result of FePc’s action is the enhancement of the oxygen reduction reaction (ORR) . The catalyst obtained from FePc exhibits fast kinetics for O2 adsorption and activation . It also shows a remarkable half-wave potential of 0.90V . In addition, FePc can catalyze intramolecular C(sp3)–H bond amination with alkyl azides .
Action Environment
The action of FePc can be influenced by environmental factors such as the presence of axial ligands and the type of carbon support used . For instance, without axial ligands, FePc forms solids with low solubility . When coordinated with an oxidized carbon, fepc exhibits improved o2 adsorption and activation . Furthermore, the type of carbon support (e.g., carbon nanotube or black pearl) can affect the electrocatalytic activity of FePc .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIINHRNQLVVCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16FeN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36344-64-6 | |
| Record name | Iron, [29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]-, (SP-4-1)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36344-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70893421 | |
| Record name | Iron(2+) phthalocyaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark purple crystals; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Ferrous phthalocyanine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16085 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
132-16-1 | |
| Record name | Iron(II) phthalocyanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous phthalocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, [29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(2+) phthalocyaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















